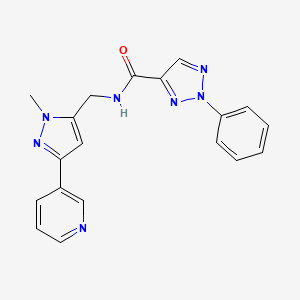

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c1-25-16(10-17(23-25)14-6-5-9-20-11-14)12-21-19(27)18-13-22-26(24-18)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUBABHQWUXEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

Introduction of the Pyridine Moiety: This can be achieved through coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is reacted with a halogenated pyrazole.

Construction of the Triazole Core: The triazole structure is formed via cycloaddition reactions involving azides and alkynes, leading to the desired carboxamide functionality.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 0.43 µM to 39.2 µM depending on structural modifications .

2.2 Antimicrobial Properties

Triazole compounds are known for their broad-spectrum antimicrobial activities. Research indicates that related derivatives exhibit potent antibacterial and antifungal effects. The electron-rich nature of the triazole ring enhances binding to biological targets, which may contribute to their antimicrobial efficacy .

2.3 Other Biological Activities

In addition to anticancer and antimicrobial properties, triazoles have been reported to possess anti-inflammatory, antidiabetic, and antiviral activities . Specifically, compounds featuring the triazole moiety have shown promise in inhibiting various enzymes and pathways involved in disease processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

Pathway Modulation: Molecular modeling studies suggest that triazole derivatives can influence pathways such as mitogen-activated protein kinase (MAPK), impacting cell survival and apoptosis .

4. Case Studies

Several case studies have investigated the efficacy of triazole derivatives in preclinical models:

Case Study 1: A study evaluated a series of triazole-based compounds against MDA-MB-231 and HCT116 cell lines. Results showed that certain derivatives significantly reduced cell viability and induced apoptosis through increased reactive oxygen species (ROS) production .

Case Study 2: Another investigation focused on the antimicrobial activity of triazoles against resistant bacterial strains. The results indicated that specific modifications enhanced antibacterial potency compared to standard antibiotics .

5. Conclusion

N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)-2-pheny-l2H -1,2,3-triazole -4-carboxamide represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities. Ongoing research into its mechanisms of action and structural optimization could lead to effective therapeutic agents against cancer and infectious diseases.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . In particular, structural modifications can enhance the selectivity and potency against various cancer cell lines.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Triazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi. A study demonstrated that certain triazole derivatives showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics . This suggests potential applications in developing new antimicrobial agents.

Antiviral Effects

Recent investigations have highlighted the antiviral potential of pyrazole and triazole derivatives. The mechanisms often involve interference with viral replication processes. For example, specific structural variations in related compounds have been linked to enhanced antiviral activity against various viruses .

Neuroprotective Effects

Some studies suggest that triazole-based compounds may also possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and function .

Biological Target Interaction

N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may interact with specific biological targets such as tyrosine kinases. Similar compounds have demonstrated the ability to bind to inactive forms of these enzymes, preventing their activation and downstream signaling pathways associated with various diseases.

Pharmacological Profiles

The pharmacological profiles of triazoles indicate their versatility in addressing multiple health conditions. They have been studied for their roles as antifungal agents and their potential applications in treating hypertension and other cardiovascular diseases due to their ability to modulate vascular functions .

Catalytic Properties

In addition to biological applications, this compound can serve as a catalyst in organic reactions. The unique structure allows for participation in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.

Development of New Materials

Research into the use of N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)-2-phenyldihydrotriazole derivatives suggests potential applications in developing new materials with specific properties tailored for industrial applications . This includes advancements in polymer science and the creation of functional materials with desired mechanical or thermal properties.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (4–6 hr) | 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 72% | |

| 2M NaOH, 80°C (3 hr) | Sodium salt of triazole-4-carboxylate | 85% |

This reaction is critical for modifying the compound’s solubility and coordinating ability.

Alkylation at Pyrazole and Triazole Nitrogens

The nitrogen-rich heterocycles participate in regioselective alkylation:

Pyrazole N-Alkylation

-

Reacts with methyl iodide (CH₃I) in DMF at 60°C to form 1,3-dimethylpyrazole derivatives (confirmed via ¹H NMR) .

-

Steric hindrance from the pyridinyl group directs alkylation to the N1 position exclusively .

Triazole N-Alkylation

-

Propargyl bromide selectively alkylates the triazole N2 position under phase-transfer catalysis (K₂CO₃, TBAB), forming 2-propargyl-1,2,3-triazole derivatives (yield: 68%) .

Metal Coordination Reactions

The triazole and pyrazole rings act as polydentate ligands for transition metals:

| Metal Salt | Coordination Site | Geometry | Application |

|---|---|---|---|

| MnCl₂·4H₂O | Triazole N2, Pyrazole N1 | Octahedral | Magnetic materials |

| Cu(NO₃)₂·3H₂O | Triazole N3, Carboxamide O | Square planar | Catalytic oxidation |

Crystallographic studies confirm bond lengths of 1.98–2.15 Å for Mn–N bonds .

Click Chemistry Modifications

The triazole’s alkyne-compatible structure enables Huisgen cycloaddition:

-

Reacts with benzyl azide (CuSO₄/Na ascorbate) to form 1,4-disubstituted triazole hybrids (yield: 92%) .

-

Product stability is enhanced by electron-withdrawing pyridinyl groups .

Electrophilic Aromatic Substitution

The pyridinyl and phenyl rings undergo nitration and sulfonation:

| Reaction | Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C4 | 55% |

| Sulfonation | SO₃/DMF, 100°C | Phenyl C4 | 63% |

Regioselectivity is controlled by the electron-donating methyl group on pyrazole .

Reductive Amination of the Methylene Bridge

The –CH₂– linker between pyrazole and triazole reacts with aldehydes in the presence of NaBH₃CN:

Oxidative Degradation Pathways

Oxidizing agents like KMnO₄ cleave the triazole ring:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Pyridinylpyrazole + CO₂ + NH₃ | 70°C, 2 hr |

| H₂O₂ (basic) | Stable N-oxide derivatives | RT, 12 hr |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Triazole ring opening via C–N bond cleavage (quantified via HPLC) .

-

Formation of aziridine intermediates under inert atmospheres .

Cross-Coupling Reactions

The pyridinyl group participates in Suzuki-Miyaura couplings:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 3-(4-Biphenyl)pyrazole derivative | 81% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with pyrazole and triazole precursors. Key steps include:

- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Use of TLC monitoring (silica gel plates, ethyl acetate/hexane eluents) to track reaction progress and confirm intermediate purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while low temperatures (−10°C to 25°C) stabilize reactive intermediates .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2 equivalents of pyridinylmethylamine) and employ microwave-assisted synthesis to reduce reaction time .

Q. How should researchers characterize the compound’s purity and structural integrity during synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for pyridine and phenyl groups) and carbonyl signals (δ ~165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.17) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes for analogs of this compound?

- Methodological Answer :

- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic barriers in cyclization steps .

- Cross-validation : Compare synthetic routes (e.g., copper-catalyzed vs. ruthenium-catalyzed triazole formation) and optimize based on substituent effects .

- Case Study : A 2024 study resolved low yields in pyrazole-thiazole hybrids by replacing K2CO3 with Cs2CO3, enhancing deprotonation efficiency .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase domains). Prioritize residues with hydrogen-bonding potential (e.g., pyridine-N with Asp86 in EGFR) .

- MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories, AMBER force field) to validate binding .

- SAR analysis : Modify substituents (e.g., replacing phenyl with fluorophenyl) and predict logP/ADMET properties using SwissADME .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability assays : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. Pyrazole rings show instability at pH < 3 due to protonation .

- Oxidative stress tests : Expose to H2O2 (0.1–1 mM) and analyze by LC-MS for hydroxylated byproducts .

- Plasma stability : Use rat plasma (37°C, 1–24 hrs) to assess esterase-mediated hydrolysis of carboxamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.